2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Red 52 typically involves the diazotization of 4-chloro-2-aminobenzenesulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Red 52 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated by filtration, washed to remove impurities, and dried to obtain the pigment in powder form .
Chemical Reactions Analysis
Types of Reactions
C.I. Pigment Red 52 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the degradation of the azo bond.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups in the pigment can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Degraded products with broken azo bonds.
Reduction: Aromatic amines.
Substitution: Derivatives with substituted sulfonic acid groups.
Scientific Research Applications
C.I. Pigment Red 52 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in the study of azo compounds and their properties.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mechanism of Action
The primary mechanism by which C.I. Pigment Red 52 exerts its effects is through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure, particularly the azo bond and the aromatic rings, plays a crucial role in this process. The pigment’s stability and resistance to chemical reactions are attributed to the presence of sulfonic acid groups, which enhance its solubility and dispersibility in various media .
Comparison with Similar Compounds
Similar Compounds
C.I. Pigment Red 531: Another azo pigment with similar applications but different hue and stability properties.
C.I. Pigment Red 146: Known for its bluish-red color and used in similar applications but with different synthetic routes and properties.
Uniqueness
C.I. Pigment Red 52 stands out due to its unique combination of vibrant color, excellent lightfastness, and chemical stability. Its specific molecular structure, including the presence of multiple sulfonic acid groups, provides enhanced solubility and dispersibility, making it highly suitable for various industrial applications .
Properties
CAS No. |
27757-95-5 |
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Molecular Formula |
C18H13ClN2O6S |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13ClN2O6S/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24/h2-8,22H,1H3,(H,23,24)(H,25,26,27) |
InChI Key |
BZRQQRFJGITEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
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